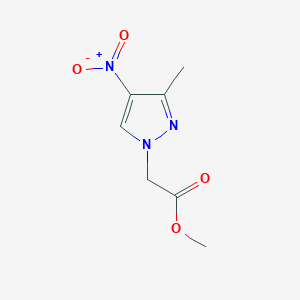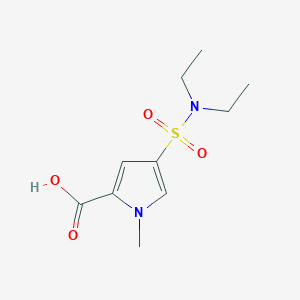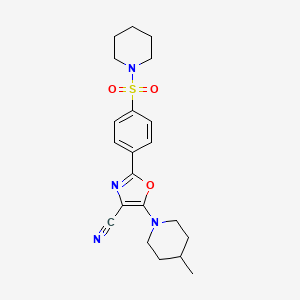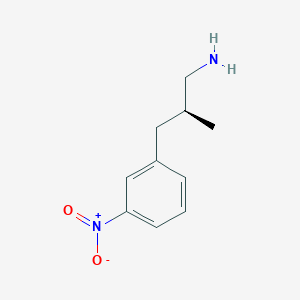![molecular formula C16H15BrN2O2S B2822173 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide CAS No. 1448033-25-7](/img/structure/B2822173.png)
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiophene. One common method involves the use of direct lithiations and bromination reactions. For instance, the synthesis can be carried out by performing three successive direct lithiations followed by a bromination reaction. These lithiation reactions are usually conducted at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents to achieve consistent yields and product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the thiophene ring and the piperidinyl group.
Coupling Reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (n-BuLi) for lithiation, bromine for bromination, and various palladium catalysts for coupling reactions. Reaction conditions typically involve low temperatures for lithiation and bromination, while coupling reactions may require elevated temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific biological pathways.
Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
- 4-bromo-3,3,3-trifluoropropene derivatives
- Various indole derivatives with similar structural features
Uniqueness
What sets 4-Bromo-N-[4-(2-oxopiperidin-1-YL)phenyl]thiophene-2-carboxamide apart is its unique combination of the thiophene ring, the piperidinyl group, and the carboxamide functionality
Propiedades
IUPAC Name |
4-bromo-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c17-11-9-14(22-10-11)16(21)18-12-4-6-13(7-5-12)19-8-2-1-3-15(19)20/h4-7,9-10H,1-3,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAWYHCGPVZRAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CS3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate](/img/structure/B2822098.png)
![N-(3-chloro-2-methylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2822099.png)


![Benzo[d]thiazol-5-ylmethanamine](/img/structure/B2822106.png)
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-[4-(prop-2-en-1-yl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2822108.png)
![2-(4-chlorophenoxy)-2-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2822109.png)


![6-Cyclopropyl-3-{[1-(2-hydroxycyclobutyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2822113.png)
